Cas no 12125-87-0 (tricarbonyl(methyl benzoate)chromium)

Tricarbonyl(methyl benzoate)chromium is an organometallic complex featuring a chromium center coordinated to three carbonyl ligands and a methyl benzoate moiety. This compound is notable for its stability and well-defined structure, making it valuable in synthetic and catalytic applications. The electron-withdrawing nature of the carbonyl groups enhances the reactivity of the chromium center, facilitating its use in stoichiometric and catalytic transformations. Its compatibility with aromatic systems allows for selective functionalization of organic substrates. The compound is often employed in research settings to study metal-ligand interactions and as a precursor for more complex organochromium species. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
tricarbonyl(methyl benzoate)chromium structure
12125-87-0 structure
Product Name:tricarbonyl(methyl benzoate)chromium
CAS No:12125-87-0
MF:C11H8CrO5
MW:272.174324989319
CID:86663
PubChem ID:11780645
Update Time:2025-11-01

tricarbonyl(methyl benzoate)chromium Chemical and Physical Properties

Names and Identifiers

    • tricarbonyl(methyl benzoate)chromium
    • (Methyl benzoate)tricarbonylchromium
    • carbon monoxide,chromium(6+),methyl benzoate
    • methyl benzoate chromium tricarbonyl
    • 12125-87-0
    • carbon monoxide;chromium;methyl benzoate
    • MFCD00009957
    • MDL: MFCD00009957
    • Inchi: 1S/C8H8O2.3CO.Cr/c1-10-8(9)7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;;
    • InChI Key: GEALMZJLYGNHRA-UHFFFAOYSA-N
    • SMILES: [Cr].O(C)C(C1C=CC=CC=1)=O.[O+]#[C-].[O+]#[C-].[O+]#[C-]

Computed Properties

  • Exact Mass: 271.97800
  • Monoisotopic Mass: 79.978727
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 6
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: crystal
  • Density: g/cm3
  • Melting Point: 95-96°C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 26.30000
  • LogP: 0.14500
  • Sensitiveness: Air & Moisture Sensitive
  • Solubility: Not determined

tricarbonyl(methyl benzoate)chromium Security Information

  • Hazardous Material transportation number:UN3466
  • Hazard Category Code: 20/21/22
  • Safety Instruction: 36
  • Hazardous Material Identification: Xn
  • HazardClass:6.1
  • PackingGroup:II
  • Safety Term:6.1
  • Packing Group:II
  • Packing Group:II
  • Hazard Level:6.1

tricarbonyl(methyl benzoate)chromium Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P003CI6-500mg
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 min. 98%
500mg
$134.00 2023-12-25
1PlusChem
1P003CI6-2g
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 min. 98%
2g
$359.00 2023-12-25
A2B Chem LLC
AB55374-100mg
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 ≥98%
100mg
$65.00 2024-04-20
A2B Chem LLC
AB55374-250mg
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 ≥98%
250mg
$91.00 2024-04-20
A2B Chem LLC
AB55374-500mg
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 ≥98%
500mg
$121.00 2024-04-20
A2B Chem LLC
AB55374-2g
(METHYL BENZOATE)TRICARBONYLCHROMIUM
12125-87-0 min. 98%
2g
$357.00 2024-04-20

tricarbonyl(methyl benzoate)chromium Related Literature

Additional information on tricarbonyl(methyl benzoate)chromium

Introduction to tricarbonyl(methyl benzoate)chromium (CAS No. 12125-87-0)

Tricarbonyl(methyl benzoate)chromium, identified by the chemical formula Cr(C₇H₇O₂)₃, is a significant organometallic compound that has garnered considerable attention in the field of catalysis and materials science. This compound, with the CAS number 12125-87-0, is known for its unique structural and electronic properties, which make it a valuable reagent in organic synthesis and as a precursor for advanced materials. The chromium center in this complex is coordinated to three carbonyl groups and one methyl benzoate ligand, resulting in a highly reactive and versatile species.

The synthesis of tricarbonyl(methyl benzoate)chromium typically involves the reaction of chromium(III) acetylacetonate with methyl benzoate in an inert atmosphere, often using a palladium catalyst to facilitate the process. This method ensures high yield and purity, making it suitable for industrial applications. The compound’s stability under various conditions, coupled with its ability to participate in multiple catalytic cycles, has made it a preferred choice in pharmaceutical and polymer chemistry.

Recent research has highlighted the role of tricarbonyl(methyl benzoate)chromium in asymmetric catalysis, particularly in the synthesis of chiral compounds. Studies have demonstrated its effectiveness in promoting enantioselective reactions, which are crucial for the development of pharmaceuticals. The compound’s ability to facilitate C-C bond formation reactions, such as aldol condensations and cross-coupling reactions, has been extensively explored. These reactions are fundamental in constructing complex molecular architectures, which are often required in drug discovery and material science.

In the realm of materials science, tricarbonyl(methyl benzoate)chromium has been investigated for its potential applications in luminescent materials and catalysts. The chromium center’s ability to absorb and emit light makes it an attractive candidate for optoelectronic devices. Additionally, its catalytic properties have been leveraged in the development of novel polymerization techniques, leading to the creation of high-performance polymers with tailored properties.

The compound’s reactivity also extends to its role as a precursor for other metal complexes. By modifying the ligand environment, researchers can generate derivatives with enhanced catalytic activity or specific electronic properties. This flexibility has opened up new avenues for designing tailored catalysts for various industrial processes. For instance, derivatives of tricarbonyl(methyl benzoate)chromium have been used in the synthesis of fine chemicals and agrochemicals, where precise control over reaction pathways is essential.

From an environmental perspective, efforts have been made to optimize the use of tricarbonyl(methyl benzoate)chromium to minimize waste and improve sustainability. Green chemistry principles have been applied to develop more efficient synthetic routes that reduce reliance on hazardous solvents and energy-intensive processes. These advancements not only enhance the economic viability of using this compound but also align with global efforts to promote sustainable chemical manufacturing.

The future prospects of tricarbonyl(methyl benzoate)chromium are promising, with ongoing research focusing on expanding its applications into emerging fields such as renewable energy storage and nanotechnology. Its unique properties make it a candidate for developing new types of batteries and nanomaterials that could revolutionize energy storage solutions. Furthermore, its role in catalytic processes continues to be refined, with new methodologies being developed to harness its full potential.

In conclusion, tricarbonyl(methyl benzoate)chromium (CAS No. 12125-87-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its versatility as a catalyst and material precursor underscores its importance in modern chemistry. As research progresses, we can expect to see even broader applications of this compound, driving innovation in pharmaceuticals, materials science, and beyond.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司